molecular formula C19H19NO B12859906 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B12859906
M. Wt: 277.4 g/mol
InChI Key: OMXFUMVOJTUAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group in the phenyl ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . Microwave-assisted reactions have also been employed to improve the efficiency and yield of this synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: 5-(4-Tert-butylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-(4-Tert-butylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of fluorescent probes and sensors for detecting biological molecules .

Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable starting material for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde stands out due to its indole core structure, which imparts unique biological and chemical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C19H19NO/c1-19(2,3)16-7-4-13(5-8-16)14-6-9-18-17(10-14)15(12-21)11-20-18/h4-12,20H,1-3H3

InChI Key

OMXFUMVOJTUAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.